molecular formula C8H11BrO2 B13091081 4-Bromo-2,2-dimethylcyclohexane-1,3-dione

4-Bromo-2,2-dimethylcyclohexane-1,3-dione

Cat. No.: B13091081
M. Wt: 219.08 g/mol
InChI Key: IGCUNGVCGMUEKB-UHFFFAOYSA-N
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Description

4-Bromo-2,2-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C8H11BrO2 It is a brominated derivative of cyclohexane-1,3-dione, characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,2-dimethylcyclohexane-1,3-dione typically involves the bromination of 2,2-dimethylcyclohexane-1,3-dione. One common method is the use of bromine (Br2) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 4th position. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is controlled to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,2-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 2,2-dimethylcyclohexane-1,3-dione by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of more complex structures, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 4-azido-2,2-dimethylcyclohexane-1,3-dione, while reduction with LiAlH4 produces 2,2-dimethylcyclohexane-1,3-dione.

Scientific Research Applications

4-Bromo-2,2-dimethylcyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,2-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the diketone structure allows for coordination with metal ions and other reactive species. These interactions can lead to the formation of stable complexes or reactive intermediates that exert specific effects in chemical or biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclohexane-1,3-dione: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Chloro-2,2-dimethylcyclohexane-1,3-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    4-Fluoro-2,2-dimethylcyclohexane-1,3-dione:

Uniqueness

4-Bromo-2,2-dimethylcyclohexane-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research contexts where brominated compounds are required.

Properties

IUPAC Name

4-bromo-2,2-dimethylcyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-8(2)6(10)4-3-5(9)7(8)11/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCUNGVCGMUEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCC(C1=O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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